![molecular formula C25H27NO6S B11152081 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate](/img/structure/B11152081.png)
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate
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Overview
Description
6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves multi-step organic reactions. The initial step often includes the formation of the chromen ring, followed by the introduction of the cyclopenta moiety. The final steps involve the addition of the butanoate group and the sulfonamide moiety. Common reagents used in these reactions include acetic anhydride, potassium carbonate, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share a similar chromen structure and are known for their anticoagulant properties.
Flavonoids: Another class of compounds with a similar core structure, known for their antioxidant activities.
Benzopyrans: These compounds also share structural similarities and are studied for their diverse biological activities.
Uniqueness
What sets 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the sulfonamide moiety, in particular, enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C25H27NO6S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C25H27NO6S/c1-14(2)22(26-33(29,30)17-10-8-15(3)9-11-17)25(28)31-21-13-12-19-18-6-5-7-20(18)24(27)32-23(19)16(21)4/h8-14,22,26H,5-7H2,1-4H3/t22-/m0/s1 |
InChI Key |
LGKWQNBJJNOKQP-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)OC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)C |
Origin of Product |
United States |
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